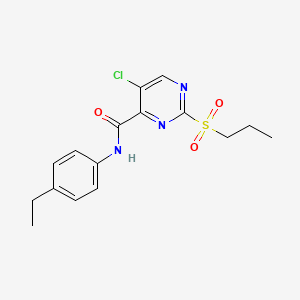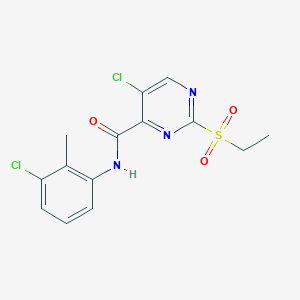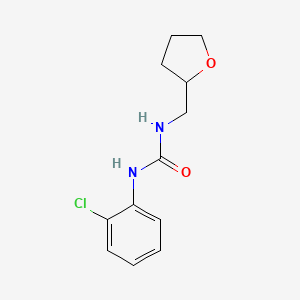
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of Janus kinase inhibitors (JAK inhibitors) and is known to have immunosuppressive effects.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic uses in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating graft-versus-host disease. 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to be effective in reducing inflammation and suppressing the immune system by inhibiting the activity of Janus kinases.
Wirkmechanismus
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide inhibits the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of these enzymes, 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide blocks the downstream signaling pathways that lead to inflammation and immune cell activation. This results in a reduction in the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of immune cells, such as T cells and B cells, and decreases the migration of immune cells to inflamed tissues. 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce the production of autoantibodies in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of Janus kinases, making it a useful tool for studying the role of these enzymes in various biological processes. It has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has some limitations. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. It also has a short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in preclinical and clinical studies for various autoimmune diseases. However, there are still several areas that require further investigation. Some potential future directions for 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include:
1. Investigating the long-term safety and efficacy of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in large-scale clinical trials.
2. Studying the role of Janus kinases in other diseases, such as cancer and infectious diseases.
3. Developing more selective Janus kinase inhibitors with fewer off-target effects.
4. Investigating the potential of combining 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide with other immunosuppressive agents for enhanced therapeutic efficacy.
5. Studying the effects of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide on the microbiome and gut barrier function in inflammatory bowel disease.
In conclusion, 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a small molecule drug that has shown promising results for the treatment of various autoimmune diseases. It has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. While there are still some limitations and areas that require further investigation, 5-chloro-N-(4-ethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide remains a valuable tool for studying the role of Janus kinases in various biological processes.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-9-24(22,23)16-18-10-13(17)14(20-16)15(21)19-12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWUFFPCXXTAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)CC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4387331.png)
![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)
![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)

![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)

![N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)

![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B4387410.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)

![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4387418.png)
![6,8-dichloro-3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4387422.png)